molecular formula C13H9N3O3S B4834536 2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide

2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide

Cat. No. B4834536
M. Wt: 287.30 g/mol
InChI Key: GHCYEGKEUAECQT-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide, commonly known as CDTA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. CDTA is a thiazole derivative that possesses a cyano group and a dihydroxyphenyl group, making it a potent inhibitor of several enzymes and proteins. In

Mechanism of Action

CDTA exerts its inhibitory effects through the formation of covalent bonds with the target enzymes and proteins. It binds to the active site of the enzymes and disrupts their catalytic activity. Additionally, CDTA has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CDTA has been found to possess several biochemical and physiological effects, including inhibition of tyrosinase activity, which is responsible for melanin synthesis. This makes CDTA a potential agent for the treatment of hyperpigmentation disorders. Additionally, CDTA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDTA in lab experiments is its potent inhibitory effects on enzymes and proteins. This makes it a valuable tool for studying the catalytic activity of these molecules. However, one of the limitations of using CDTA is its potential cytotoxicity, which may affect the viability of cells in culture.

Future Directions

There are several future directions for the use of CDTA in scientific research. One potential direction is the development of CDTA-based therapeutics for the treatment of hyperpigmentation disorders and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CDTA and its potential applications in cancer therapy. Furthermore, the development of more potent and selective CDTA derivatives may lead to the discovery of new therapeutic agents.

Scientific Research Applications

CDTA has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit several enzymes and proteins, including tyrosinase, xanthine oxidase, and heme oxygenase-1. Additionally, CDTA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-7-9(12(19)16-13-15-3-4-20-13)5-8-1-2-10(17)11(18)6-8/h1-6,17-18H,(H,15,16,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCYEGKEUAECQT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=NC=CS2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 2
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 3
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 4
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 5
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 6
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide

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